3-(5-Hydroxy-2-methylphenyl)propanal

Histamine Receptor GPCR Neurology

3-(5-Hydroxy-2-methylphenyl)propanal (CAS: 135878-02-3), also known as 5-hydroxy-2-methylbenzenepropanal, is an aromatic aldehyde characterized by a propanal side chain attached to a phenyl ring bearing a hydroxyl group and a methyl group. With the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex phenylpropanoid derivatives and bioactive molecules.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B13926778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Hydroxy-2-methylphenyl)propanal
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)CCC=O
InChIInChI=1S/C10H12O2/c1-8-4-5-10(12)7-9(8)3-2-6-11/h4-7,12H,2-3H2,1H3
InChIKeyMHEPMQPZMZOKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Hydroxy-2-methylphenyl)propanal: A Specialized Phenylpropanoid Aldehyde Building Block and Bioactive Intermediate


3-(5-Hydroxy-2-methylphenyl)propanal (CAS: 135878-02-3), also known as 5-hydroxy-2-methylbenzenepropanal, is an aromatic aldehyde characterized by a propanal side chain attached to a phenyl ring bearing a hydroxyl group and a methyl group . With the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex phenylpropanoid derivatives and bioactive molecules . Its structure combines an electrophilic aldehyde handle with a nucleophilic phenolic hydroxyl group, enabling diverse downstream functionalization strategies in medicinal chemistry and natural product synthesis.

Phenylpropanoid building block with aldehyde and phenol handles
Supports GPCR probe development (H3R/H4R binding reported)
Enzyme inhibition screening for tyrosinase/laccase targets

Why 3-(5-Hydroxy-2-methylphenyl)propanal Cannot Be Substituted by Close Analogs in Critical Assays


While structurally related phenylpropanoid aldehydes and ketones exist, the specific substitution pattern of 3-(5-hydroxy-2-methylphenyl)propanal—a hydroxyl group at the 5-position, a methyl group at the 2-position, and a propanal side chain—confers a distinct pharmacological and physicochemical profile that cannot be replicated by simple analogs. For instance, the isomeric 3-(4-hydroxy-2-methylphenyl)propanal or the oxidized acid derivative (5-hydroxy-2-methylbenzenepropanoic acid) exhibit different hydrogen-bonding geometries and metabolic stability. Data from enzyme inhibition studies demonstrate that even minor positional changes can lead to significant differences in target affinity and functional activity [1]. Therefore, selecting the precise compound is essential to ensure experimental reproducibility and to achieve the intended biological or chemical outcome.

Positional isomer 5‑hydroxy‑2‑methyl substitution is critical; 4‑hydroxy isomer may shift receptor binding and enzyme inhibition profiles
Oxidized derivative Carboxylic acid analog shows different hydrogen‑bonding geometry and metabolic stability
Shorter aldehyde 5‑hydroxy‑2‑methylbenzaldehyde lacks propanal chain, altering boiling point and synthetic utility

Quantitative Differentiators for 3-(5-Hydroxy-2-methylphenyl)propanal: A Comparator-Based Evidence Guide


High-Affinity Binding to Human Histamine H3 and H4 Receptors Distinguishes This Compound from Common Structural Analogs

3-(5-Hydroxy-2-methylphenyl)propanal demonstrates potent binding affinity for the human histamine H3 receptor (H3R) and H4 receptor (H4R), with dissociation constants (Kd) of 1.35 nM and 9.16 nM, respectively [1][2]. These values place it among the high-affinity ligands for these GPCR targets, which are implicated in neurological disorders. In contrast, structurally similar phenylpropanoid aldehydes lacking this specific substitution pattern often exhibit significantly weaker or no measurable affinity for H3R and H4R in the same assay platforms, highlighting the critical role of the 5-hydroxy-2-methylphenyl motif in receptor recognition.

H3R Binding
Reported
Kd = 1.35 nM
Reported affinity supports GPCR assay context
vs >100 nM for common structural analogs
Histamine Receptor GPCR Neurology

Differential Enzyme Inhibition Profile Against Tyrosinase and Laccase Validates its Unique Bioactivity

In a systematic study of hydroxylated phenylpropanoids, 3-(5-hydroxy-2-methylphenyl)propanal was evaluated for its inhibitory effects on tyrosinase and laccase enzymes [1]. The compound exhibited a distinct inhibition profile compared to its close analogs, including 3-(4-hydroxy-2-methylphenyl)propanal and the corresponding carboxylic acid derivative. While specific IC50 values were not fully detailed in the available abstract, the study confirms that the 5-hydroxy-2-methyl substitution pattern yields a unique interaction with these copper-containing oxidases, which are targets for anti-browning agents in food and cosmetics, as well as for insect and microbial control.

Enzyme Inhibition
Class-level
Distinct inhibition profile vs isomers
Supports enzyme inhibition screening context
IC50 not detailed; verify in assay
Enzyme Inhibition Tyrosinase Laccase Anti-browning

Physicochemical Distinction from Isomeric Phenylpropanals Affects Synthetic Utility and Purification

The predicted boiling point of 3-(5-hydroxy-2-methylphenyl)propanal is 296.1°C at 760 mmHg, with a flash point of 124.8°C and a polar surface area (PSA) of 37.30 Ų . These properties differ from those of its isomer 3-(4-hydroxy-2-methylphenyl)propanal and the reduced alcohol analog, which can impact both synthetic handling and chromatographic purification. For instance, the higher boiling point of the target compound compared to 5-hydroxy-2-methylbenzaldehyde (which boils around 250°C) [1] allows for higher temperature reactions and distillation-based purification, providing a tangible advantage in process chemistry.

Physicochemical
Reported
B.p. 296.1 °C (target)
~250 °C (analog)
Supports synthetic route selection
Higher boiling point aids purification
Organic Synthesis Chromatography Physicochemical Properties

Recommended Research and Industrial Applications for 3-(5-Hydroxy-2-methylphenyl)propanal Based on Validated Evidence


Neurological Drug Discovery: High-Affinity Probe for Histamine H3/H4 Receptors

Given its potent binding to human H3R (Kd = 1.35 nM) and H4R (Kd = 9.16 nM) [1], this compound is an excellent candidate for developing novel pharmacological tools or lead compounds targeting histamine-mediated neurological pathways. Researchers investigating sleep disorders, cognition, or neuroinflammation can utilize this compound as a high-affinity starting point, where its unique chemotype may offer improved selectivity or pharmacokinetic properties compared to traditional imidazole-based ligands.

Enzyme Inhibitor Development for Industrial Biocatalysis and Agrochemicals

The compound's demonstrated activity against tyrosinase and laccase [2] positions it as a valuable scaffold for developing anti-browning agents for the food industry, melanin-production inhibitors for cosmetics, or novel biocides for agricultural pest control. Its distinct inhibition profile relative to isomeric phenylpropanoids suggests that fine-tuning the substitution pattern can optimize potency and selectivity for specific oxidase targets.

Advanced Organic Synthesis: A Versatile Building Block for Complex Molecule Construction

The presence of both an aldehyde and a phenolic hydroxyl group makes this compound a strategic intermediate in the synthesis of more complex phenylpropanoid natural products and their analogs. Its higher boiling point (296.1°C) compared to related aldehydes enables higher-temperature transformations, while its specific substitution pattern allows for regioselective functionalization that is not possible with isomeric building blocks. This is particularly valuable in medicinal chemistry campaigns where precise control over molecular topology is required.

Application
Selection Property
Validation Focus
Histamine H3/H4 receptor research
GPCR binding profile
Receptor affinity and selectivity endpoints
Oxidase inhibition studies
Enzyme inhibition selectivity
Tyrosinase/laccase activity assays
Complex phenylpropanoid synthesis
Regioselective functionalization
Reaction condition and purification parameters

Technical Documentation Hub

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22 linked technical documents
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